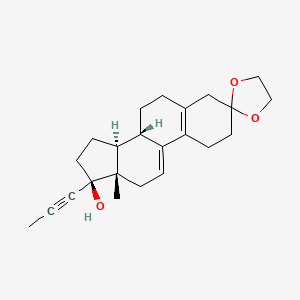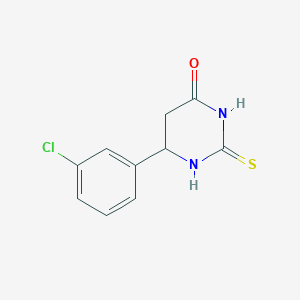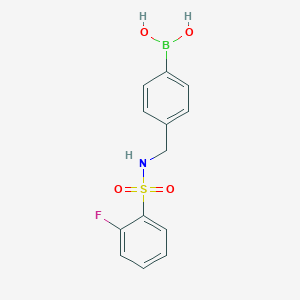
(4-(((2-Fluorophenyl)sulfonamido)methyl)phenyl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-(((2-Fluorophenyl)スルホンアミド)メチル)フェニル)ボロン酸は、そのユニークな化学的特性により、様々な科学研究分野で注目を集めているボロン酸誘導体です。この化合物は、フェニル環にボロン酸基が結合しており、さらにスルホンアミド基とフルオロフェニル部分が置換されています。
準備方法
合成経路と反応条件
(4-(((2-Fluorophenyl)スルホンアミド)メチル)フェニル)ボロン酸の合成は、通常、複数段階の有機反応を伴います。一般的な方法の1つは、中間体(2-Fluorophenyl)スルホンアミドを調製し、その後、ボロン酸基を導入するための反応を複数回行う方法です。主な手順には以下が含まれます。
求核置換:
ボリル化: ボロン酸基をフェニル環に結合させる反応で、Suzuki-Miyauraカップリングなどのパラジウム触媒クロスカップリング反応が用いられることが多いです。
工業生産方法
(4-(((2-Fluorophenyl)スルホンアミド)メチル)フェニル)ボロン酸の工業生産は、同様の合成経路を用いる場合がありますが、大規模合成に最適化されています。これには、連続フローリアクターの使用、触媒のハイスループットスクリーニング、高収率と純度を確保するための自動精製システムが含まれます。
化学反応の分析
反応の種類
(4-(((2-Fluorophenyl)スルホンアミド)メチル)フェニル)ボロン酸は、様々な化学反応を起こす可能性があります。以下のような反応が含まれます。
酸化: ボロン酸基は、ボロン酸エステルまたはボレートを生成するために酸化されます。
還元: 還元反応はスルホンアミド基をターゲットとし、アミンに変換することが可能です。
置換: フェニル環は、求電子置換反応に参加することができ、さらなる官能基化が可能になります。
一般的な試薬と条件
酸化: 過酸化水素またはその他の過酸化物(塩基の存在下)。
還元: 水素化リチウムアルミニウムなどの金属水素化物。
置換: ハロゲンやニトロ基などの求電子剤(酸性または塩基性条件下)。
主要な生成物
これらの反応から生成される主要な生成物は、使用する特定の条件と試薬によって異なります。例えば、ボロン酸基の酸化によりボロン酸エステルが生成される一方で、置換反応によりフェニル環に様々な官能基を導入することができます。
科学的研究の応用
(4-(((2-Fluorophenyl)スルホンアミド)メチル)フェニル)ボロン酸は、科学研究において幅広い用途があります。
化学: クロスカップリング反応による炭素-炭素結合形成、特に有機合成におけるビルディングブロックとして使用されます。
生物学: ボロン酸基は酵素活性部位のセリンやスレオニン残基と可逆的な共有結合を形成することができるため、プロテアーゼ阻害剤としての可能性が調査されています。
医学: 特に酵素阻害剤や抗がん剤の設計における、創薬における可能性を探られています。
産業: その独特の反応性と官能基により、ポリマーやセンサーなどの先端材料の開発に利用されています。
作用機序
(4-(((2-Fluorophenyl)スルホンアミド)メチル)フェニル)ボロン酸が効果を発揮するメカニズムは、主にその生物学的標的との相互作用に依存します。ボロン酸基は、酵素活性部位のヒドロキシル基と可逆的な共有結合を形成することができ、酵素活性を阻害します。この相互作用は、プロテアーゼの阻害に特に関連しており、化合物がセリンまたはスレオニン残基に結合し、基質のアクセスを遮断し、酵素の機能を阻害することができます。
類似化合物との比較
類似化合物
フェニルボロン酸: スルホンアミド基とフルオロフェニル基がないため、特定の用途では汎用性が低くなります。
(4-(アミノメチル)フェニル)ボロン酸: 構造は似ていますが、スルホンアミド基ではなくアミノ基があるため、反応性と結合特性が異なります。
(4-(ヒドロキシメチル)フェニル)ボロン酸: ヒドロキシル基が含まれており、スルホンアミド基とは異なる種類の反応に参加することができます。
独自性
(4-(((2-Fluorophenyl)スルホンアミド)メチル)フェニル)ボロン酸は、ボロン酸基とスルホンアミド基およびフルオロフェニル部分が組み合わさっている点でユニークです。この組み合わせにより、様々な分野で多様な用途の可能性を秘めた、明確な化学反応性と潜在性が与えられ、研究開発において貴重な化合物となっています。
特性
分子式 |
C13H13BFNO4S |
|---|---|
分子量 |
309.1 g/mol |
IUPAC名 |
[4-[[(2-fluorophenyl)sulfonylamino]methyl]phenyl]boronic acid |
InChI |
InChI=1S/C13H13BFNO4S/c15-12-3-1-2-4-13(12)21(19,20)16-9-10-5-7-11(8-6-10)14(17)18/h1-8,16-18H,9H2 |
InChIキー |
OCMWZDMSJWHMSU-UHFFFAOYSA-N |
正規SMILES |
B(C1=CC=C(C=C1)CNS(=O)(=O)C2=CC=CC=C2F)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


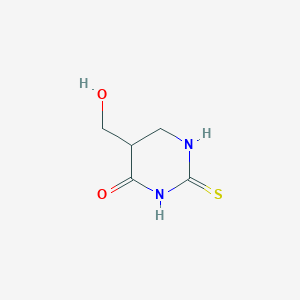
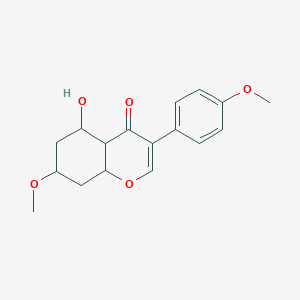
![1-[(2R,4S,5S)-4-azido-5-(hydroxymethyl)oxolan-2-yl]-5-hydroxy-1,3-diazinane-2,4-dione](/img/structure/B12335315.png)

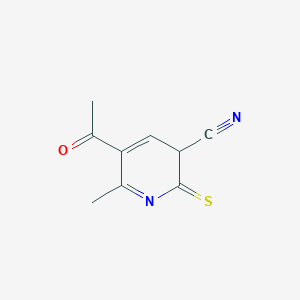
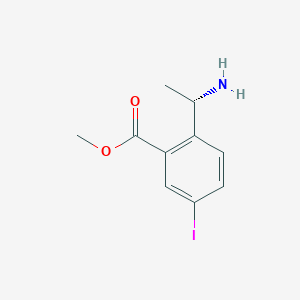
![4-Methyl-2,3,4,5-tetrahydrobenzo[f][1,2]thiazepine 1,1-dioxide](/img/structure/B12335335.png)
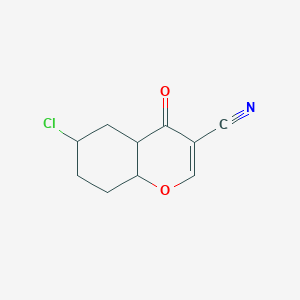
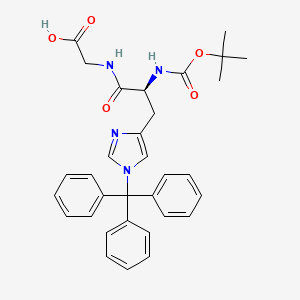
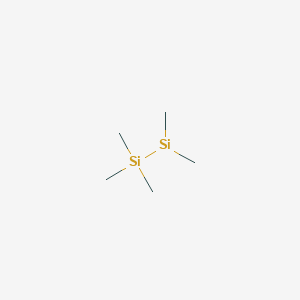
![1,2,3,3a-Tetrahydropyrrolo[3,2-c]pyridin-6-one](/img/structure/B12335353.png)
